molecular formula C19H13NO B11945471 N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine CAS No. 37908-53-5

N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine

Cat. No.: B11945471
CAS No.: 37908-53-5
M. Wt: 271.3 g/mol
InChI Key: LKPMWJNBOOMEDZ-UHFFFAOYSA-N
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Description

N-(14-tetracyclo[134002,708,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine is a complex organic compound with a unique structure characterized by multiple aromatic rings and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine involves multiple steps, typically starting with the formation of the tetracyclic core structure. This is followed by the introduction of the hydroxylamine group through specific reaction conditions. The exact synthetic route can vary, but it generally involves the use of aromatic precursors and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.

Scientific Research Applications

N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s unique structure allows it to interact with specific molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tetracyclo[13.4.0.0{2,7}.0{8,13}]nonadeca-1(19),8,10,12,15,17-hexaen-4-ol : Shares a similar tetracyclic core structure but differs in functional groups.
  • N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)amine : Similar structure with an amine group instead of a hydroxylamine group.

Uniqueness

N-(14-tetracyclo[134002,708,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine is unique due to its specific combination of a tetracyclic core and a hydroxylamine functional group

Properties

CAS No.

37908-53-5

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine

InChI

InChI=1S/C19H13NO/c21-20-19-17-11-5-3-9-15(17)13-7-1-2-8-14(13)16-10-4-6-12-18(16)19/h1-12,21H

InChI Key

LKPMWJNBOOMEDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=NO)C4=CC=CC=C24

Origin of Product

United States

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